4-bromo-1-(2-ethylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
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Overview
Description
2-[4-BROMO-1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a bromine atom, ethylphenyl, and methoxyphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the pyrazole ring This can be achieved through the reaction of hydrazine with a β-diketone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
2-[4-BROMO-1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-CHLORO-1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
- 2-[4-FLUORO-1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
Uniqueness
2-[4-BROMO-1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The specific arrangement of the ethylphenyl and methoxyphenyl groups also contributes to its distinct properties.
Properties
Molecular Formula |
C25H23BrN2O2 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-bromo-1-(2-ethylphenyl)-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C25H23BrN2O2/c1-4-17-11-5-8-14-20(17)28-25(19-13-7-10-16-22(19)30-3)23(26)24(27-28)18-12-6-9-15-21(18)29-2/h5-16H,4H2,1-3H3 |
InChI Key |
NIZGLMZUYWWDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC=CC=C3OC)Br)C4=CC=CC=C4OC |
Origin of Product |
United States |
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